Lipophilicity: logP vs. Unsubstituted Core
The introduction of the 1-aminoethyl group at the 4-position significantly alters the lipophilic character of the brominated phenol core relative to the unsubstituted 2-bromo-5-methylphenol scaffold. This difference is critical for applications where membrane permeability or target binding is influenced by lipophilicity .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP = 2.78 (at pH 5.5) to 2.75 (at pH 7.4) |
| Comparator Or Baseline | 2-Bromo-5-methylphenol (unsubstituted core): Calculated logP = 2.93 |
| Quantified Difference | ΔlogP ≈ -0.15 to -0.18 (reduced lipophilicity) |
| Conditions | ACD/Labs Percepta Platform calculation at specified pH values |
Why This Matters
The reduced logP value indicates improved aqueous solubility relative to the unsubstituted core, which may influence formulation strategies and bioavailability predictions in drug discovery programs.
